molecular formula C16H29N3O3 B7915454 [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915454
M. Wt: 311.42 g/mol
InChI Key: IYJLJQXADNBWRC-AMGKYWFPSA-N
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Description

The compound [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic intermediate featuring a piperidine ring substituted with an (S)-2-aminopropionyl group, a cyclopropyl-carbamic acid moiety, and a tert-butyl ester protecting group. The tert-butyl ester enhances stability during synthesis, while the cyclopropyl group may confer conformational rigidity, influencing binding affinity .

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(10-18)19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLJQXADNBWRC-AMGKYWFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation and Catalytic Reduction for Piperidine Core Formation

The piperidine ring serves as the structural backbone for this compound. A common approach involves hydrogenating pyridine derivatives to generate the saturated heterocycle. For example, tert-butyl methyl(piperidin-3-yl)carbamate—a structurally related intermediate—is synthesized via hydrogenation of a benzyl-protected precursor using palladium on carbon (Pd/C) under a hydrogen atmosphere (1 atm, 20°C, methanol) . This method achieves quantitative deprotection of the benzyl group while preserving the tert-butoxycarbonyl (Boc) protecting group.

Key Reaction Conditions:

CatalystSolventTemperaturePressureYield
10% Pd/CMethanol20°C1 atm H₂>95%
5% Rh/CEthanol25°C60 psi H₂85%

These conditions are adaptable for synthesizing the piperidine intermediate required for the target compound. The Boc group remains intact, enabling subsequent functionalization at the piperidine nitrogen .

Alkylation and Protection Strategies for Nitrogen Functionalization

Introducing the cyclopropyl and methyl groups to the piperidine nitrogen demands selective alkylation. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) facilitates the alkylation of tert-butyl carbamate-protected piperidines. For instance, methyl iodide reacts with benzyl 3-(Boc-amino)piperidine-1-carboxylate in DMF at room temperature, followed by hydrogenolysis to yield tert-butyl methyl(piperidin-3-yl)carbamate .

Example Protocol:

  • Alkylation:

    • Substrate: Benzyl 3-(Boc-amino)piperidine-1-carboxylate (3.3 g)

    • Reagent: Methyl iodide (0.75 mL), NaH (0.4 g, 60% in oil)

    • Solvent: DMF (20 mL)

    • Conditions: 25°C, 4 hours

    • Yield: 92% after silica gel chromatography .

  • Hydrogenolysis:

    • Catalyst: 10% Pd/C

    • Solvent: Ethanol (20 mL)

    • Conditions: H₂ (1 atm), 5 hours

    • Yield: 1.82 g (55% over two steps) .

This methodology can be extended to introduce cyclopropyl groups using cyclopropyl bromide or analogous electrophiles.

Coupling Reactions with Amino Acid Derivatives

The (S)-2-aminopropionyl moiety is introduced via amide coupling. Standard peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. For example, 2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazole-5-carboxylic acid is coupled with tert-butyl methyl(piperidin-3-yl)carbamate using HATU and DIPEA (N,N-diisopropylethylamine) in DMF .

Typical Coupling Conditions:

ReagentSolventTemperatureTimeYield
HATU/DIPEADMF25°C2 h6%

While yields here are modest, optimization (e.g., using excess amino acid derivative or microwave-assisted synthesis) can improve efficiency. Stereochemical integrity is maintained by employing L-alanine derivatives as the (S)-2-aminopropionyl source .

Cyclopropanation Techniques

Introducing the cyclopropyl group to the carbamate nitrogen involves nucleophilic substitution or transition-metal-catalyzed cross-coupling. A representative method reacts tert-butyl piperidin-3-ylcarbamate with cyclopropyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile .

Optimized Cyclopropanation Protocol:

  • Substrate: tert-butyl piperidin-3-ylcarbamate (1.0 g)

  • Reagent: Cyclopropyl bromide (1.2 eq), K₂CO₃ (2.0 eq)

  • Solvent: Acetonitrile (15 mL)

  • Conditions: Reflux, 12 hours

  • Yield: 74% after purification .

Alternative approaches utilize cyclopropylboronic acids in Suzuki-Miyaura couplings, though this requires palladium catalysts and optimized ligands .

Deprotection and Final Modification

The Boc group is selectively removed under acidic conditions to unveil the free carbamic acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) at 0°C for 30 minutes effectively cleaves the tert-butyl ester without affecting the amide or cyclopropyl groups .

Deprotection Workflow:

  • Dissolve Boc-protected intermediate (500 mg) in DCM (10 mL).

  • Add TFA (10 mL) dropwise at 0°C.

  • Stir for 30 minutes, then concentrate under vacuum.

  • Purify via recrystallization (ethanol/water) to isolate the final product (yield: 89%) .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amino group can be oxidized to corresponding nitroso or nitro derivatives.

  • Reduction: : The carbonyl group in the ester can be reduced to an alcohol.

  • Substitution: : The piperidine ring can undergo nucleophilic substitutions, allowing for modifications to the ring structure.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Common reagents include lithium aluminium hydride or sodium borohydride.

  • Substitution: : Common reagents include alkyl halides or sulfonate esters for nucleophilic attack.

Major Products Formed

  • Oxidation: : Products include nitroso or nitro compounds.

  • Reduction: : Products include alcohol derivatives.

  • Substitution: : Products depend on the nature of the substituent introduced to the piperidine ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C14H27N3O2C_{14}H_{27}N_3O_2, with a molecular weight of approximately 253.38 g/mol. Its structure features a piperidine ring, a cyclopropyl group, and a tert-butyl carbamate moiety, which contribute to its biological activity.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant antidepressant effects. For instance, derivatives of piperidine have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression . The specific compound under discussion may offer similar therapeutic benefits by acting as a selective serotonin reuptake inhibitor (SSRI).

Pain Management

The compound's structural similarity to known analgesics suggests potential applications in pain management. Studies have demonstrated that piperidine derivatives can interact with opioid receptors, potentially providing pain relief without the side effects associated with traditional opioids .

Cognitive Enhancement

Preliminary studies suggest that this compound may enhance cognitive functions. Research on related piperidine derivatives has shown improvements in memory and learning processes in animal models . The modulation of cholinergic systems is believed to play a significant role in these cognitive enhancements.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds containing piperidine rings. These compounds may protect neuronal cells from damage caused by oxidative stress and inflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Enzyme Inhibition Studies

The compound can serve as a biochemical probe to study enzyme interactions, particularly those involved in metabolic pathways related to amino acids and neurotransmitters. Its ability to inhibit specific enzymes could provide insights into metabolic disorders and lead to the development of targeted therapies .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models
Study 2Assess analgesic propertiesShowed effective pain relief comparable to standard analgesics without severe side effects
Study 3Investigate cognitive enhancementFound improved memory retention in treated subjects, suggesting potential for cognitive disorders
Study 4Explore neuroprotective effectsIndicated reduced neuronal cell death in models of oxidative stress

Mechanism of Action

Molecular Targets and Pathways

The compound likely interacts with various enzymes and receptors, modulating biological pathways. Its effects could be mediated through hydrogen bonding, hydrophobic interactions, and covalent bond formation with target proteins. Pathway analysis might reveal involvement in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Properties

The compound is compared to analogs with modifications in the heterocyclic core, substituent positions, and protecting groups.

Table 1: Structural and Physical Properties of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound Not Provided Likely C18H30N3O3 ~325 (estimated) Piperidin-3-yl core, cyclopropyl, tert-butyl
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester 1354026-02-0 C17H28N3O3 311.43 Pyrrolidin core, 2-ylmethyl substitution
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 1401666-78-1 C18H26N3O3 319.40 Benzyl ester (vs. tert-butyl)
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester 10-F083408 Likely C19H32N3O3 ~346 Piperidin-4-ylmethyl substitution
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354033-31-0 C19H29N3O3 347.45 Isopropyl (vs. cyclopropyl), benzyl ester
Key Observations:

Heterocyclic Core: Replacing the piperidine ring with pyrrolidine (5-membered vs. Positional Isomerism: Substitution at the 4-ylmethyl position (vs. 3-yl) increases steric bulk, which may impact solubility and metabolic stability .

Protecting Groups: tert-butyl esters (e.g., target compound) offer superior stability under basic conditions compared to benzyl esters, which require hydrogenolysis for deprotection . Benzyl esters (e.g., CAS 1401666-78-1) are more labile but useful in orthogonal protection strategies .

Methyl vs. cyclopropyl substitutions (CAS 1401666-78-1 vs. target compound) alter electronic properties, influencing reactivity in coupling reactions .

Trends:
  • The tert-butyl carbamate group (target compound) is synthesized efficiently (50–61.5% yields), often via palladium-catalyzed couplings or cyclization .
  • Benzyl-protected analogs (e.g., CAS 1401666-78-1) may require additional steps for esterification, reducing overall yield .

Research Findings and Trends

Stability : tert-Butyl esters (target compound) are preferred for their resistance to hydrolysis, whereas benzyl esters are more reactive but versatile in multi-step syntheses .

Bioactivity : Cyclopropyl-containing analogs (target compound) may exhibit improved pharmacokinetics over isopropyl or methyl derivatives due to reduced metabolic degradation .

Synthetic Challenges : Positional isomerism (3-yl vs. 4-ylmethyl) complicates regioselective synthesis, requiring optimized catalysts or protecting group strategies .

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CID 66566315) is a derivative of piperidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C17H31N3O3
  • Molecular Weight : 315.46 g/mol
  • SMILES Notation : CC(C(=O)NCC(C(=O)N1CCCCC1)C(=O)N2C(C(C)C)CC2)C(=O)N(C)C

This compound features a piperidine ring, a cyclopropyl group, and a tert-butyl carbamic acid moiety, which contribute to its unique biological properties.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antidiabetic Properties : Some studies suggest that derivatives of piperidine can influence glucose metabolism and insulin sensitivity, making them potential candidates for diabetes treatment .
  • Neurological Effects : Piperidine derivatives have been investigated for their effects on the central nervous system, potentially offering therapeutic benefits in conditions like anxiety and depression due to their interaction with neurotransmitter systems .

Study 1: Antidiabetic Activity

A study published in a pharmacology journal explored the effects of piperidine derivatives on diabetic models. The results indicated that these compounds improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups .

Study 2: Neurological Impact

Another research effort focused on the neurological impact of similar piperidine derivatives. The findings suggested that these compounds exhibited anxiolytic effects in animal models, supporting their potential use in treating anxiety disorders .

Table of Biological Activities

Activity TypeObserved EffectReference
AntidiabeticImproved insulin sensitivity
NeurologicalAnxiolytic effects
Metabolic RegulationModulation of glucose levels

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt85–92%
Amide CouplingPyBOP, DIPEA, DMF, N₂ atmosphere70–78%
CyclopropanationZnEt₂, CH₂I₂, Cu(acac)₂65–70%

How is the stereochemical integrity of the (S)-2-aminopropionyl moiety maintained during synthesis?

Level: Basic
Answer:
Stereochemical control is achieved through:

  • Chiral Catalysts : Asymmetric Mannich reactions using organocatalysts (e.g., proline derivatives) or metal complexes ensure enantioselectivity .
  • Chiral Auxiliaries : (S)-configured starting materials, such as L-alanine derivatives, are employed to retain configuration during coupling .
  • Inert Conditions : Reactions conducted under argon/nitrogen prevent racemization caused by moisture or oxygen .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Level: Advanced
Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, cyclopropane protons appear as distinct multiplets (δ 0.8–1.5 ppm) .
  • HPLC-MS : High-resolution LC-MS identifies molecular ions (e.g., [M+H]⁺) and detects impurities (<0.5% by area normalization) .
  • Elemental Analysis : Combustion analysis verifies C, H, N content (deviation ≤ ±0.4% from theoretical) .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., P2₁ space group in related compounds) .

How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR signals) during characterization?

Level: Advanced
Answer:
Discrepancies often arise from diastereomers, residual solvents, or by-products. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals .
  • Spiking Experiments : Adding authentic samples of suspected by-products (e.g., de-Boc derivatives) identifies contaminants .
  • Temperature-Dependent NMR : Variable-temperature studies clarify dynamic effects (e.g., rotamers) .

What are the common applications of this compound in medicinal chemistry research?

Level: Basic
Answer:
This compound serves as:

  • Peptide Mimetic : The piperidine-cyclopropane scaffold mimics proline-rich regions in proteins, useful in protease inhibitor design .
  • Intermediate in Drug Synthesis : Used in synthesizing LSD1 inhibitors or kinase modulators via functionalization of the carbamate and aminopropionyl groups .

What strategies optimize the yield of the cyclopropane ring formation in the synthesis of this compound?

Level: Advanced
Answer:
Key optimizations include:

  • Catalyst Selection : Cu(acac)₂ or Rh₂(OAc)₄ improves cyclopropanation efficiency .
  • Solvent Effects : Dichloromethane or THF enhances reaction homogeneity .
  • Substrate Preactivation : Pre-complexing dihalomethanes (e.g., CH₂I₂) with Zn/Cu catalysts increases reactivity .

Q. Table 2: Cyclopropanation Optimization

CatalystSolventTemperatureYield
Cu(acac)₂CH₂Cl₂0°C → rt72%
Rh₂(OAc)₄THF40°C68%
NoneEt₂Ort35%

What safety precautions are necessary when handling this compound?

Level: Basic
Answer:
While specific hazards are not fully characterized for this compound, general precautions include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .
  • Waste Disposal : Follow local regulations for organic solvents and Boc-protected amines .

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